5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride
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Overview
Description
5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds during the interaction .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals and agrochemicals .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Action Environment
The action, efficacy, and stability of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride typically involves the bromination of 1H-imidazole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the desired position.
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Bromination with Bromine
Reagents: 1H-imidazole-2-carboxylic acid, bromine.
Solvent: Water or acetic acid.
Conditions: Room temperature to 50°C, stirring for several hours.
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Bromination with N-Bromosuccinimide (NBS)
Reagents: 1H-imidazole-2-carboxylic acid, NBS.
Solvent: Dichloromethane or chloroform.
Conditions: Room temperature, stirring for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
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Oxidation and Reduction
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction of the bromine atom can yield 1H-imidazole-2-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole-2-carboxylic acid derivatives.
Reduction: Formation of 1H-imidazole-2-carboxylic acid.
Scientific Research Applications
5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride has diverse applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts and ligands for organic reactions.
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Biology
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
- Studied for its role in enzyme inhibition and as a probe in biochemical assays.
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Medicine
- Explored for its potential in drug development, particularly in the design of anti-inflammatory and anticancer agents.
- Used in the synthesis of pharmaceutical intermediates.
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Industry
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1H-imidazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
5-Iodo-1H-imidazole-2-carboxylic acid:
Uniqueness
5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This compound’s distinct properties make it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
5-bromo-1H-imidazole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2.ClH/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCPJBNHDOELKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375260-25-4 |
Source
|
Record name | 4-bromo-1H-imidazole-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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